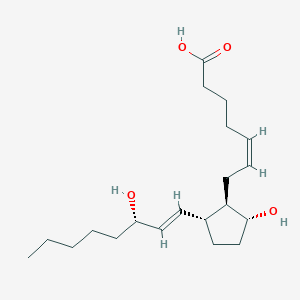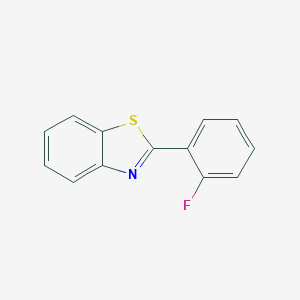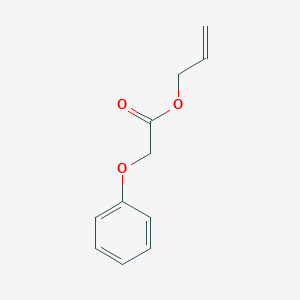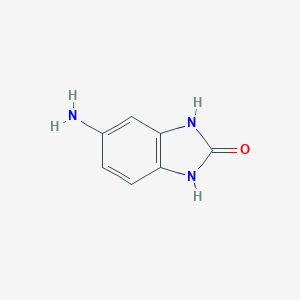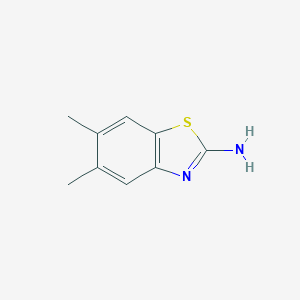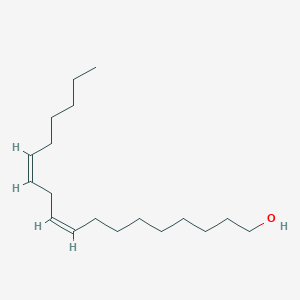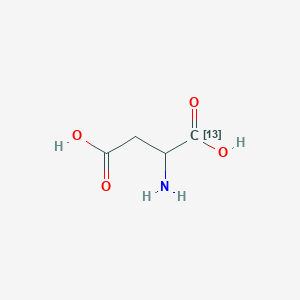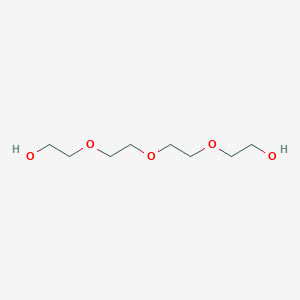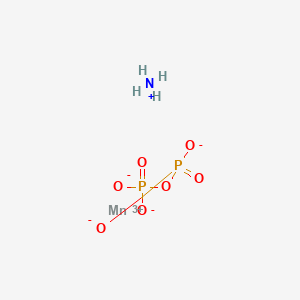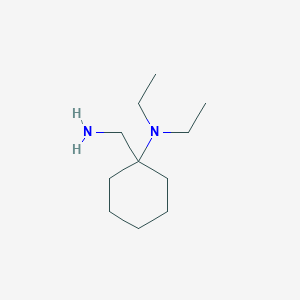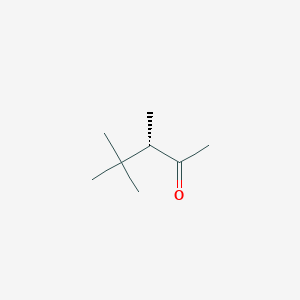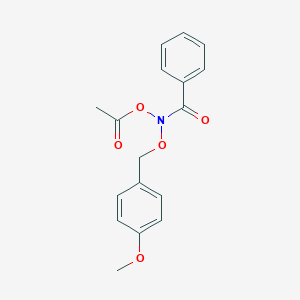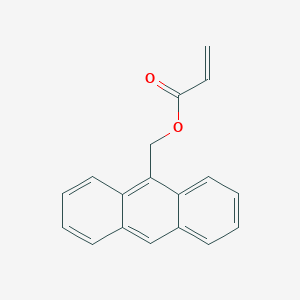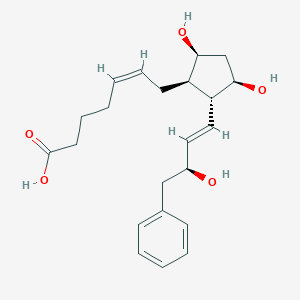
16-Phenyl tetranor prostaglandin F2alpha
Übersicht
Beschreibung
16-Phenyl tetranor prostaglandin F2alpha is a metabolically stable form of Prostaglandin F 2α (PGF 2α) . It contains a 16-phenoxy group at the ω-terminus . Stable, lipophilic analogs of PGF 2α are used to modulate luteolysis and treat glaucoma .
Molecular Structure Analysis
The molecular formula of 16-Phenyl tetranor prostaglandin F2alpha is C22H30O6 . It has an average mass of 390.470 Da and a monoisotopic mass of 390.204254 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of 16-Phenyl tetranor prostaglandin F2alpha include a density of 1.3±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 207.6±25.0 °C . It has 6 H bond acceptors, 4 H bond donors, and 11 freely rotating bonds . Its polar surface area is 107 Å2 .Wissenschaftliche Forschungsanwendungen
Reproductive Health Applications
16-Phenyl tetranor prostaglandin F2alpha, as a derivative of prostaglandin F2alpha, has been explored extensively in the field of obstetrics and gynecology. It has shown potential in inducing labor at term, therapeutic abortion, and termination of normal and abnormal pregnancies. The compound's administration has been experimented with via various routes, including oral, intravenous, and vaginal, with varying degrees of success and side effects (Singh Ej & Zuspan Fp, 1974).
Contraceptive Research
Prostaglandin E2 (PGE2), closely related to 16-Phenyl tetranor prostaglandin F2alpha, is an essential intrafollicular regulator of ovulation. Studies have indicated that modulation of PGE2 synthesis, metabolism, or transport can be potential contraceptive strategies. The disruption of PGE2 pathways may lead to the development of novel contraceptive options for women (D. Duffy, 2015).
Applications in Veterinary Medicine
The compound's luteolytic effect on the corpus luteum in animals, particularly in mares, has been documented. The administration of prostaglandin F2alpha-Tham salt in mares has resulted in a significant proportion exhibiting signs of estrus and subsequent pregnancy. However, it's also noted that side effects are physiological responses to the prostaglandin, including sweating, gastrointestinal hypermotility, and increased pulse and respiratory rates. These effects are generally transitory and resolve without treatment (A. Nelson, 1976).
Cancer Research
Recent studies have linked prostaglandins, including derivatives like 16-Phenyl tetranor prostaglandin F2alpha, to cancer. They have been found to play roles in inflammation, female reproductive cycles, vasodilation, and bronchodilation/constriction, with recent insights highlighting their involvement in cancer. The effects of different prostaglandins on cancer progression vary greatly and are dependent on multiple factors such as the target tissue, plasma concentration, and prostaglandin subtype. In-depth research about the roles of prostaglandins in different types of cancer could lead to better therapeutic tools to fight cancer (Álvaro Jara-Gutiérrez & V. Baladrón, 2021).
Alternative Clinical Uses
Prostaglandin F2α analogs have been linked to side effects such as cutaneous hypertrichosis and hyperpigmentation, indicating potential therapeutic applications in treating alopecia and disorders of hypopigmentation. The most promising applications for prostaglandin F2α analogs include androgenic alopecia, chemotherapy-induced alopecia, and alopecia areata concurrently treated with corticosteroids (Y. Choi, Joseph W. Diehl, & P. Levins, 2015).
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,17-21,23-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18-,19-,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYLHQSIMTBCQ-SDMFVQJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Phenyl tetranor prostaglandin F2alpha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



